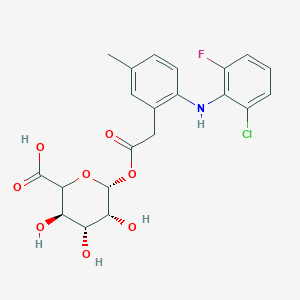

![molecular formula C₃₀H₃₁NO₃ B1140795 (2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone CAS No. 120013-75-4](/img/structure/B1140795.png)

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

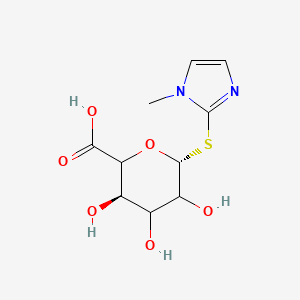

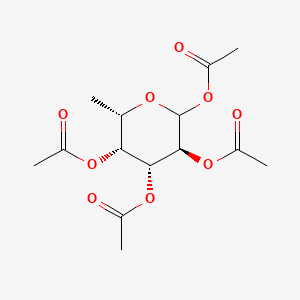

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone, also known as 2Z-5-benzyloxy-2-benzyl-4-piperidinylmethylene-6-methoxy-1-indanone, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 454.6 g/mol and a melting point of 95-97°C. The compound has been found to be highly soluble in methanol and ethanol, and slightly soluble in water.

Aplicaciones Científicas De Investigación

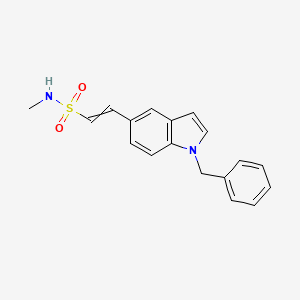

Neurology Research

This compound is used in neurology research . It is a derivative of benzylalkylpiperidine and acts as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, Huntington’s, and Parkinson’s .

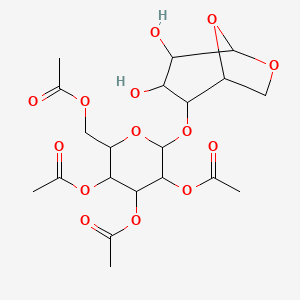

Selective Debenzylation

The compound can be used in the selective debenzylation of 1-benzyloxy-4-methoxy benzene . Debenzylation is a process where a benzyl group is removed from an organic compound. This process is important in the synthesis of various pharmaceuticals and fine chemicals .

Photocatalytic Intermolecular Carboarylation

The compound can be used in photocatalytic intermolecular carboarylation of alkenes by cleaving inert C–O bonds . This process is important in the synthesis of complex organic molecules and has potential applications in the pharmaceutical industry .

Photoredox Catalysis

The compound can be used in photoredox catalysis with visible light . Photoredox catalysis is a type of catalysis that involves the use of light to excite a photocatalyst, which can then transfer electrons to other molecules. This process is used in a variety of chemical reactions, including the synthesis of complex organic molecules .

Oxygen Reduction Reaction

The compound can be used in the oxygen reduction reaction (ORR) . ORR is a key process in fuel cells and metal-air batteries, which are important technologies for renewable energy .

Propiedades

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOJSAUUVSMJBP-QQXSKIMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)